molecular formula C16H17F2N3O2 B2910385 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1788677-53-1

2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2910385
CAS RN: 1788677-53-1
M. Wt: 321.328
InChI Key: MCUZWYLZQPMQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using a specific method and has demonstrated promising results in various studies.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide involves the inhibition of specific enzymes and proteins that play a crucial role in disease progression. The compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has also been shown to have neuroprotective effects in various animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide in lab experiments include its potent activity against specific enzymes and proteins, its ability to inhibit cell signaling pathways, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide. One direction is to investigate the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to explore the compound's potential as a drug delivery system for other therapeutic agents. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties in vivo.

Synthesis Methods

The synthesis method of 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide involves several steps. The first step involves the reaction of 2,6-difluorobenzoyl chloride with 1-(tetrahydro-2H-pyran-4-yl)methyl-1H-pyrazole in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final product, 2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide.

Scientific Research Applications

2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent inhibitory activity against certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

2,6-difluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-13-2-1-3-14(18)15(13)16(22)20-12-8-19-21(10-12)9-11-4-6-23-7-5-11/h1-3,8,10-11H,4-7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZWYLZQPMQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.